Quantified Pro-Arrhythmic Safety Margin vs. Digoxin in Murine Ventricular Myocytes
At concentrations producing equivalent inotropic effects (equal Na⁺/K⁺ pump inhibition), istaroxime and digoxin were directly compared for pro-arrhythmic potential. Istaroxime did not induce unstimulated contractions at high concentrations, a precursor to triggered arrhythmias, whereas digoxin did [1]. This difference is mechanistically linked to istaroxime's ability to enhance SR Ca²⁺ reuptake rate by 20-30% (a lusitropic effect not observed with digoxin), thereby reducing diastolic cytosolic Ca²⁺ accumulation and preventing Ca²⁺ overload [1].
| Evidence Dimension | Pro-arrhythmic toxicity (unstimulated contractions) |
|---|---|
| Target Compound Data | Absent (0%) |
| Comparator Or Baseline | Digoxin: Present at high concentrations (induction of unstimulated contractions) |
| Quantified Difference | Qualitative absence vs. presence at equi-inotropic concentrations; associated with a 20-30% higher SR Ca²⁺ reuptake rate for istaroxime. |
| Conditions | Murine isolated ventricular myocytes; equi-inotropic concentrations |
Why This Matters
This direct head-to-head evidence demonstrates a wider safety margin and lower arrhythmogenic potential for istaroxime, making it a preferred choice for inotropic support where the risk of digoxin toxicity is a concern.
- [1] Alemanni M, Rocchetti M, et al. Role and mechanism of subcellular Ca2+ distribution in the action of two inotropic agents with different toxicity. J Mol Cell Cardiol. 2011;50(5):910-918. View Source
